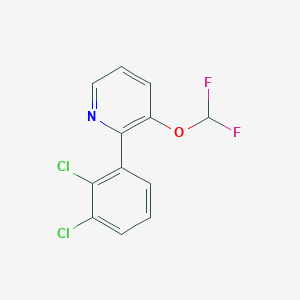![molecular formula C13H20Cl2N2O B14036777 8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, an oxa (oxygen-containing) ring, and a diazaspiro (nitrogen-containing) ring system. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives or nitrogen-containing heterocycles.
Applications De Recherche Scientifique
8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Similar structure but lacks the dihydrochloride form.
5-Oxa-2,8-diazaspiro[3.5]nonane: Lacks the benzyl group, resulting in different chemical properties.
2-Diphenylmethyl-5-oxa-2,8-diazaspiro[3.5]nonane: Contains a diphenylmethyl group instead of a benzyl group.
Uniqueness
8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific combination of a benzyl group, an oxa ring, and a diazaspiro ring system, along with its dihydrochloride form. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20Cl2N2O |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-12(5-3-1)8-15-6-7-16-13(11-15)9-14-10-13;;/h1-5,14H,6-11H2;2*1H |
Clé InChI |
XLMXIXSCDIZSGR-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CNC2)CN1CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





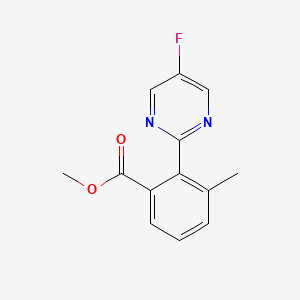

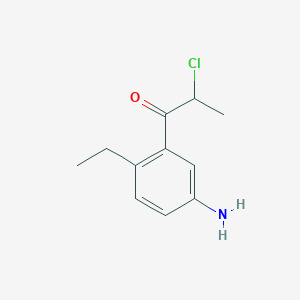
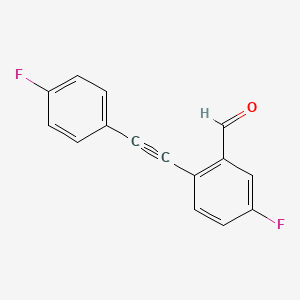

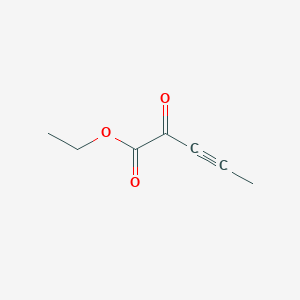
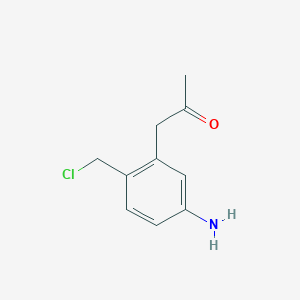
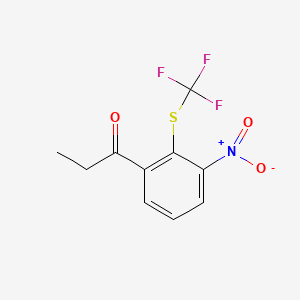

![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
